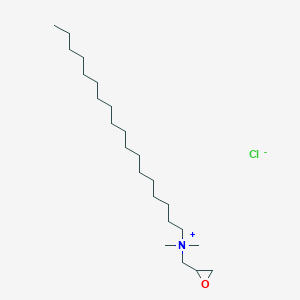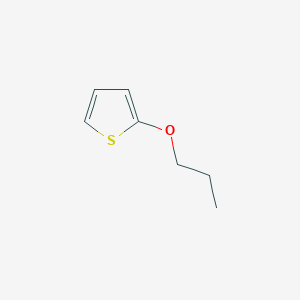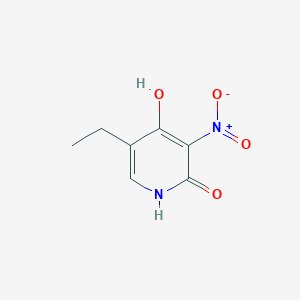
benzyl N-(4-oxo-1-phenylbutyl)carbamate
Overview
Description
benzyl N-(4-oxo-1-phenylbutyl)carbamate is an organic compound characterized by its unique structure, which includes a carbamic acid ester linked to a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-oxo-1-phenylbutyl)carbamate typically involves the reaction of 4-oxo-1-phenylbutyric acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Reactants: 4-oxo-1-phenylbutyric acid, benzyl chloroformate, triethylamine.
Solvent: Anhydrous dichloromethane.
Conditions: Stirring at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
benzyl N-(4-oxo-1-phenylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-1-phenylbutyric acid.
Reduction: Formation of 4-hydroxy-1-phenylbutyl carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
benzyl N-(4-oxo-1-phenylbutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(4-oxo-1-phenylbutyl)carbamate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenylbutyric acid: Shares the 4-oxo-1-phenylbutyl structure but lacks the carbamic acid ester group.
Benzyl carbamate: Contains the benzyl ester group but lacks the 4-oxo-1-phenylbutyl structure.
Uniqueness
benzyl N-(4-oxo-1-phenylbutyl)carbamate is unique due to its combination of the 4-oxo-1-phenylbutyl structure with the carbamic acid ester group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
benzyl N-(4-oxo-1-phenylbutyl)carbamate |
InChI |
InChI=1S/C18H19NO3/c20-13-7-12-17(16-10-5-2-6-11-16)19-18(21)22-14-15-8-3-1-4-9-15/h1-6,8-11,13,17H,7,12,14H2,(H,19,21) |
InChI Key |
RRTYQOFBJZCLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
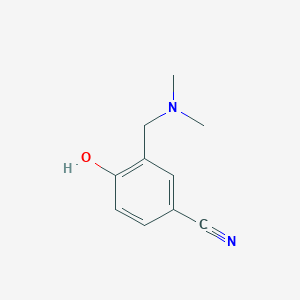
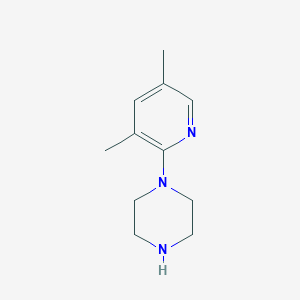
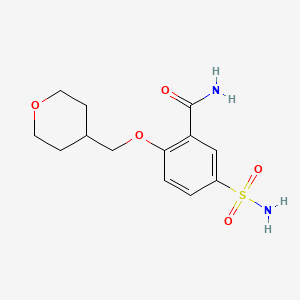
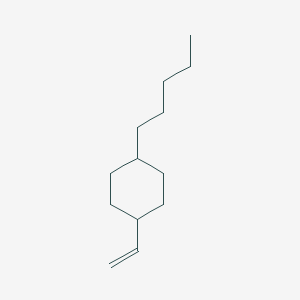
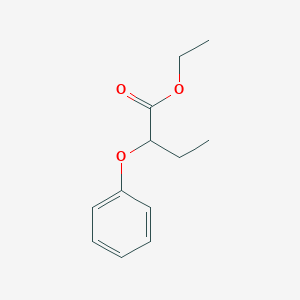
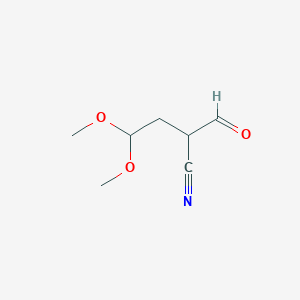
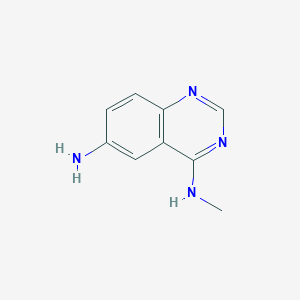
![7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8662944.png)
![1-[(Benzylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8662946.png)
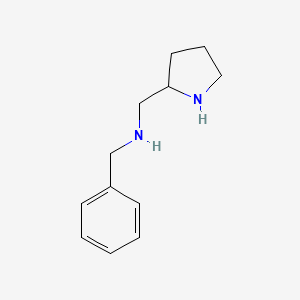
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,6R)-2-[(2R,3R,4R,5R,6R)-6-[(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-3,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8662963.png)
